(1R)-1-(3-Chloro-4-methylphenyl)ethylamine (1R)-1-(3-Chloro-4-methylphenyl)ethylamine
Brand Name: Vulcanchem
CAS No.: 856758-59-3
VCID: VC8185043
InChI: InChI=1S/C9H12ClN/c1-6-3-4-8(7(2)11)5-9(6)10/h3-5,7H,11H2,1-2H3/t7-/m1/s1
SMILES: CC1=C(C=C(C=C1)C(C)N)Cl
Molecular Formula: C9H12ClN
Molecular Weight: 169.65

(1R)-1-(3-Chloro-4-methylphenyl)ethylamine

CAS No.: 856758-59-3

Cat. No.: VC8185043

Molecular Formula: C9H12ClN

Molecular Weight: 169.65

* For research use only. Not for human or veterinary use.

(1R)-1-(3-Chloro-4-methylphenyl)ethylamine - 856758-59-3

Specification

CAS No. 856758-59-3
Molecular Formula C9H12ClN
Molecular Weight 169.65
IUPAC Name (1R)-1-(3-chloro-4-methylphenyl)ethanamine
Standard InChI InChI=1S/C9H12ClN/c1-6-3-4-8(7(2)11)5-9(6)10/h3-5,7H,11H2,1-2H3/t7-/m1/s1
Standard InChI Key ROIRSRKHNYYKOM-SSDOTTSWSA-N
Isomeric SMILES CC1=C(C=C(C=C1)[C@@H](C)N)Cl
SMILES CC1=C(C=C(C=C1)C(C)N)Cl
Canonical SMILES CC1=C(C=C(C=C1)C(C)N)Cl

Introduction

Chemical Identity and Structural Properties

(1R)-1-(3-Chloro-4-methylphenyl)ethylamine is a chiral amine characterized by a phenyl ring substituted with chlorine at the 3-position and a methyl group at the 4-position. The ethylamine side chain features a stereogenic center at the first carbon, conferring the (R)-configuration. This compound is frequently encountered as its hydrochloride salt (CAS: 856562-92-0) to enhance solubility and stability .

Key Physicochemical Data

PropertyValueSource
Molecular Formula (free base)C₉H₁₂ClN
Molecular Weight (free base)169.65 g/mol
Molecular Formula (HCl salt)C₉H₁₃Cl₂N
Molecular Weight (HCl salt)206.11 g/mol
Optical Rotation (HCl salt)[α]D²⁵ = +25° (c = 1, MeOH)
Purity (Commercial Availability)≥95%

The crystal structure analysis reveals intramolecular hydrogen bonding between the amine group and adjacent functional groups, stabilizing the (R)-enantiomer .

Synthesis and Industrial Production

Key Synthetic Routes

The synthesis typically involves asymmetric reduction or resolution techniques:

  • Chiral Pool Approach:

    • Starting from (R)-N-[1-(4-methylphenyl)ethyl]acetamide, deacylation in n-butanol with potassium hydroxide at 100°C yields the free base .

    • Yield: 82% with 96.3% HPLC purity .

  • Enantioselective Catalysis:

    • A Chinese patent (CN108658784B) describes using C₄–C₁₀ monohydric alcohols (e.g., n-butanol) and alkali metal hydroxides for deacylation of acylated intermediates .

    • Advantages: Low cost, scalability, and minimal byproducts .

  • Resolution of Racemates:

    • Diastereomeric salt formation with chiral acids (e.g., tartaric acid) followed by recrystallization .

Industrial-Scale Considerations

  • Solvent Selection: n-Butanol preferred for optimal reaction kinetics .

  • Purification: Vacuum distillation (80–100°C) for free base; recrystallization for HCl salt .

Pharmacological and Biological Significance

Receptor Interactions

(1R)-1-(3-Chloro-4-methylphenyl)ethylamine derivatives exhibit modulatory effects on:

  • Cannabinoid Receptor 1 (CB₁): Acts as a negative allosteric modulator (NAM) with IC₅₀ values <10 μM in calcium mobilization assays .

  • Androgen Receptors: Demonstrated binding affinity in prostate cancer models (Ki = 47 nM) .

Therapeutic Applications

  • Neurological Disorders: Attenuates cocaine- and methamphetamine-seeking behavior in rodent models .

  • Ophthalmology: Intermediate in glaucoma drug Y-39983 (under Phase II trials) .

Comparative Analysis of Enantiomers

Property(R)-Enantiomer(S)-Enantiomer
CB₁ Modulation (IC₅₀)7.54 μM>50 μM
Metabolic Stability (t₁/₂)2.1 h (rat liver microsomes)0.8 h
Brain Penetration (Kₚ)2.00.3

The (R)-enantiomer shows superior pharmacokinetics and target engagement, underscoring the importance of stereochemistry .

Industrial Applications Beyond Pharma

  • Chiral Auxiliaries: Used in asymmetric synthesis of β-lactams and tetrahydroisoquinolines .

  • Agrochemicals: Intermediate in herbicides targeting acetolactate synthase .

Future Research Directions

  • Prodrug Development: Enhancing bioavailability via phosphate esters.

  • Polymer-Supported Catalysts: For greener synthesis .

  • Neuroprotective Mechanisms: Elucidating CB₁-independent pathways .

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